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Compound of Interest

Compound Name: Histatin 5

CAS No.: 104339-66-4

Cat. No.: B033525 Get Quote

Current Status: Operational Ticket Focus: Impact of Amino Acid Substitutions on Histatin 5
(Hst5) Function Assigned Specialist: Senior Application Scientist, Peptide Therapeutics Division

Welcome to the Hst5 Support Hub
You are likely here because your modified Histatin 5 (Hst5) variant is showing unexpected loss

of potency, instability in serum, or inconsistent killing kinetics. Hst5 is not a typical membrane-

disrupting antimicrobial peptide (AMP); it functions more like a "Trojan Horse," requiring

intracellular translocation to target mitochondria.

This guide bypasses generic advice. We focus on the structure-function causality of specific

residues and provide self-validating troubleshooting protocols for your experimental workflows.

Module 1: Rational Design & Synthesis
Troubleshooting
Issue: "My mutant peptide is synthesized correctly but shows no antifungal activity." Diagnosis:

You likely disrupted the cationic charge density or the metal-binding ATCUN motif, both of

which are non-negotiable for Hst5 uptake and toxicity.

The "Code" of Hst5 Substitutions
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Hst5 (24-mer) and its active fragment P-113 (residues 4–16) rely on specific residues for

distinct phases of killing. Use this table to audit your design:

Residue (Hst5) Function Substitution Impact Recommendation

Lys-5, Lys-13

Translocation:

Essential for binding

polyamine

transporters

(Dur3/Dur31).

K

Q/E: Loss of uptake;

peptide stays outside.

K

R: Retains uptake;

improves proteolytic

stability.

Use Arginine (R) to

preserve charge but

resist trypsin-like

cleavage.

His-3

ATCUN Motif: Critical

for Cu(II)/Ni(II) binding

and ROS generation.

H

A: Abolishes metal

binding; reduces

ROS-mediated killing.

Keep His-3 if oxidative

stress is your desired

mechanism.

Lys-11, Lys-17

Proteolytic

Susceptibility: Primary

cleavage sites for C.

albicans Saps

(Secreted Aspartyl

Proteases).[1]

K17R:Gold Standard

mutation. Increases

half-life in

saliva/fungal

supernatants without

losing activity.

Implement K17R or

K11R for therapeutic

variants.

Trp (Insertion)

Membrane Interaction:

Hst5 is naturally

random coil.

W-insertion: Increases

amphipathicity and

membrane

permeabilization.

Use only if shifting

mechanism from

metabolic inhibition to

membrane lysis.

Visualizing the Design Logic
Use this workflow to validate your mutant design before synthesis.
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Start: Design Goal

Goal: Proteolytic Stability
(Resistance to Saps)

Goal: Enhance Uptake

Goal: Change Mechanism
(Lysis vs. Metabolic)

Target Lysines (K11, K17)

Target Charge Density
(K5, K13)

Target Hydrophobicity

Substitute K -> R
(Retains Charge, Blocks Cleavage)

Avoid K -> Q/E
(Loss of Charge kills Dur3 binding)

Insert Trp (W) or
Cyclize Backbone

Synthesize Candidate

Verify in Sap Assay

Verify in Killing Assay

Verify via PI Uptake

Click to download full resolution via product page

Figure 1: Decision Matrix for Hst5 Analog Design.Blue nodes represent design goals; Red

nodes represent target residues; Green/Yellow nodes represent specific chemical

modifications.

Module 2: Functional Assay Troubleshooting
Issue: "My wild-type Hst5 isn't killing Candida in the MIC assay, or results are erratic."

Diagnosis: You are likely using physiological salt concentrations or the wrong buffer. Hst5 is

salt-sensitive; high ionic strength shields the electrostatic interaction required for initial cell wall

binding.

Protocol: Low-Salt Candidacidal Assay (The "Gold
Standard")
Do not use standard RPMI or Mueller-Hinton broth for the killing phase.

Preparation: Grow C. albicans to mid-log phase (

).

The Wash (Critical): Wash cells twice with 10 mM Sodium Phosphate Buffer (NaPB), pH 7.4.

Why: Removes culture media salts that inhibit Hst5.

Incubation:
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Dilute cells to

cells/mL in 10 mM NaPB.

Add Hst5 or mutant (Concentration range: 0–50

M).

Incubate for 1.5 hours at 30°C with shaking.

Recovery: Dilute aliquots 1:10 and 1:100 in YPD broth (to quench the peptide) and plate on

YPD agar.

Readout: Count CFUs after 24–48h.

Troubleshooting Table: Assay Failures
Symptom Probable Cause Corrective Action

No killing in RPMI

Salt Inhibition: RPMI has

~140mM NaCl. Hst5 binding is

abolished at >50mM NaCl.

Perform the killing step in 10

mM NaPB, then plate on

nutrient agar.

Variable Killing
Cell Density: Hst5 effect is

density-dependent.

Strictly standardize input to

cells/mL. Higher densities

"soak up" peptide.

Loss of Activity (Mutant)

Sap Degradation: If using a

long incubation (>6h), fungal

proteases (Saps) are digesting

the peptide.

Use a protease inhibitor

cocktail or switch to a K17R

mutant.

Module 3: Mechanistic Validation (The "Why")
Issue: "Is my mutant killing via the mitochondria or membrane lysis?" Diagnosis: You need to

distinguish between energy depletion (Hst5 mechanism) and membrane rupture (defensin

mechanism).

Workflow: Mechanism of Action Verification
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If you have substituted amino acids to improve stability (e.g., K17R), you must prove the

mechanism remains intracellular.

Hst5 / Mutant Added

Cell Wall Binding
(Ssa1/2, Glycans)

Electrostatic

Intracellular Translocation
(Dur3/Dur31 Polyamine Transporters)

Energy Dependent

Mitochondrial Targeting

ATP Efflux ROS Generation
(Debated but common) Ion Imbalance (K+ Efflux)

Cell Death

Click to download full resolution via product page

Figure 2: Hst5 Intracellular Killing Pathway.Mutations affecting translocation (Transporter node)

or mitochondrial binding (Mito node) will disrupt this cascade.

Key Validation Experiments
Translocation Assay:

Method: Label peptide with FITC (N-terminus). Incubate with C. albicans.[2][3][4]
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Expectation: Wild-type Hst5 shows cytosolic/punctate fluorescence.

Failure Mode: If fluorescence is only on the rim (cell wall), your mutation (likely K

Q/E) blocked the Dur3 transporter uptake.

ATP Efflux Assay:

Method: Incubate cells with peptide; measure extracellular ATP using a

Luciferase/Luciferin kit.

Expectation: Hst5 causes massive ATP leakage without cell lysis (unlike Melittin).

Frequently Asked Questions (FAQ)
Q1: I read that Hst5 kills via ROS. My H-to-A mutant produces less ROS but still kills. Why? A:

The "ROS hypothesis" is debated.[3][5] While Hst5 can generate ROS via copper binding

(ATCUN motif), it is not the sole cause of death. The primary driver is often ion imbalance (K+

efflux) and ATP depletion. Your H-to-A mutant lost the metal-binding ability (reducing ROS) but

likely retained the cationic charge necessary for mitochondrial targeting and ion dysregulation.

Q2: Can I use Hst5 in serum-containing media? A: Generally, no. Serum contains proteases

that degrade linear Hst5 rapidly. For serum stability, you must use engineered variants like

Cyclic-P113 or D-amino acid substitutions, though D-enantiomers sometimes fail because the

polyamine transporter (Dur3) is chiral-specific.

Q3: Why does my K17R mutant work better than Wild-Type in biofilms? A: Biofilms have high

concentrations of secreted proteases (Saps). The K17R mutation specifically removes the

recognition site for Sap9 and Sap2, allowing the peptide to survive long enough to penetrate

the biofilm matrix and kill the cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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